

# Comparative Analysis of Ceftazidime-Avibactam and Meropenem Efficacy Across Diverse Bacterial Strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PKUMDL-LTQ-301**

Cat. No.: **B15566019**

[Get Quote](#)

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial resistance, the validation of novel antibiotic efficacy against a spectrum of bacterial strains is paramount for guiding clinical decisions and advancing drug development. This guide provides a comparative analysis of Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a  $\beta$ -lactamase inhibitor, against Meropenem, a broad-spectrum carbapenem antibiotic. The following sections present a summary of their in vitro activity, detailed experimental protocols for susceptibility testing, and visualizations of the experimental workflow and the mechanism of action of Ceftazidime-avibactam.

It is important to note that the initial request concerned a product identified as "**PKUMDL-LTQ-301**". Extensive searches for this identifier in publicly available scientific literature and databases did not yield any relevant information, suggesting it may be an internal or otherwise unpublished designation. Consequently, this guide focuses on a well-documented and clinically relevant comparison to illustrate the requested format and content.

## Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC<sub>50</sub> and MIC<sub>90</sub> values for Ceftazidime-avibactam and

Meropenem against various Gram-negative bacterial species. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

| Bacterial Species                                 | Antibiotic            | MIC50 (µg/mL) | MIC90 (µg/mL)                         | % Susceptible |
|---------------------------------------------------|-----------------------|---------------|---------------------------------------|---------------|
| All Enterobacteriales                             | Ceftazidime-avibactam | 0.12          | 0.25                                  | 99.9%         |
| Meropenem                                         | -                     | -             | 97.4%                                 |               |
| Carbapenem-Resistant Enterobacteriales (CRE)      | Ceftazidime-avibactam | 1             | 4                                     | 98%           |
| Meropenem-vaborbactam                             | 0.06                  | 1             | 99%                                   |               |
| Klebsiella pneumoniae                             | Ceftazidime-avibactam | 0.25          | 1                                     | 99.2% (MDR)   |
| Meropenem                                         | -                     | -             | 64.2%<br>(Ceftriaxone-nonsusceptible) |               |
| Carbapenem-Resistant Klebsiella pneumoniae (CRKP) | Ceftazidime-avibactam | -             | 8                                     | 93.8%         |
| Meropenem-vaborbactam                             | -                     | >16           | -                                     |               |
| Pseudomonas aeruginosa                            | Ceftazidime-avibactam | 2             | 8                                     | 96.9%         |
| Meropenem                                         | 0.5                   | 16            | 76.0%                                 |               |
| Meropenem-Nonsusceptible P. aeruginosa            | Ceftazidime-avibactam | 4             | 16                                    | 86.5%         |
| Meropenem                                         | -                     | -             | -                                     |               |

|                                                       |                           |   |    |       |
|-------------------------------------------------------|---------------------------|---|----|-------|
| Multi-Drug<br>Resistant (MDR)<br><i>P. aeruginosa</i> | Ceftazidime-<br>avibactam | 4 | 16 | 81.0% |
| Meropenem                                             | -                         | - | -  | -     |

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The data presented in this guide is primarily generated through broth microdilution susceptibility testing, a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterium. The following protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

## Broth Microdilution Method for MIC Determination

### 1. Preparation of Materials:

- **Antimicrobial Agents:** Prepare stock solutions of Ceftazidime-avibactam and Meropenem. Serially dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. For Ceftazidime-avibactam, avibactam is typically maintained at a fixed concentration (e.g., 4 µg/mL).
- **Bacterial Inoculum:** Culture the bacterial strains to be tested on an appropriate agar medium overnight. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- **Microdilution Plates:** Use sterile 96-well microtiter plates.

### 2. Assay Procedure:

- Dispense 50 µL of the appropriate antimicrobial dilution into each well of the microtiter plate. The final volume in each well after adding the inoculum will be 100 µL.

- Include a growth control well containing only broth and inoculum, and a sterility control well containing only broth.
- Inoculate each well (except the sterility control) with 50  $\mu$ L of the standardized bacterial inoculum.
- Seal the plates to prevent evaporation and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

### 3. Interpretation of Results:

- Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## Visualizations

## Experimental Workflow

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.



[Click to download full resolution via product page](#)

Broth microdilution workflow for MIC determination.

## Mechanism of Action: Ceftazidime-Avibactam

This diagram illustrates the synergistic mechanism of action of Ceftazidime-avibactam against a Gram-negative bacterium.



[Click to download full resolution via product page](#)

Synergistic action of Ceftazidime and Avibactam.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of Ceftazidime-Avibactam and Meropenem Efficacy Across Diverse Bacterial Strains]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b15566019#pkumdl-ltq-301-validation-in-different-bacterial-strains>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)